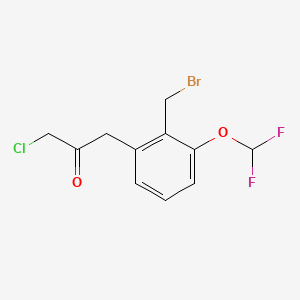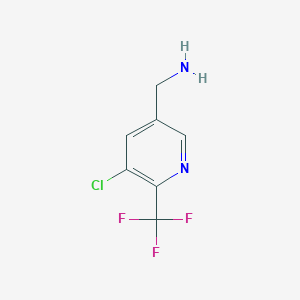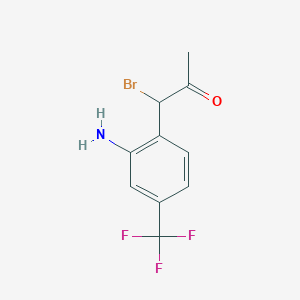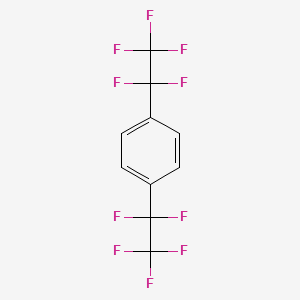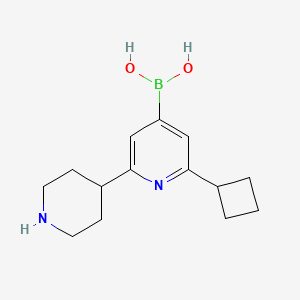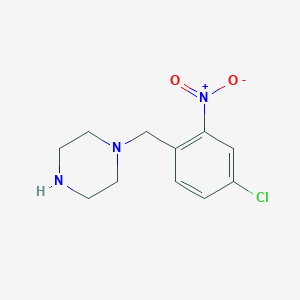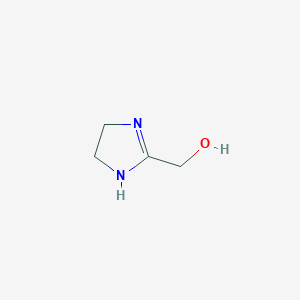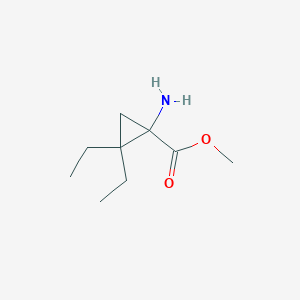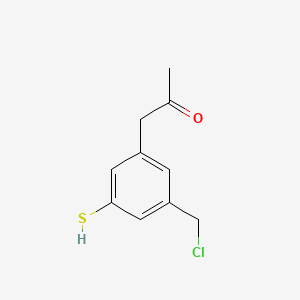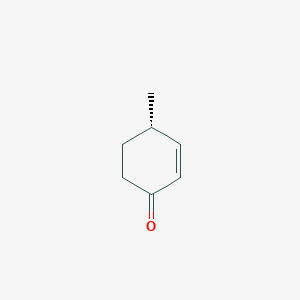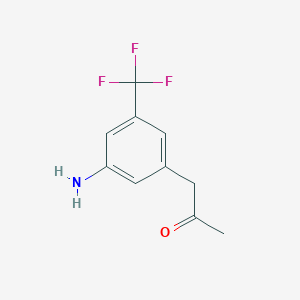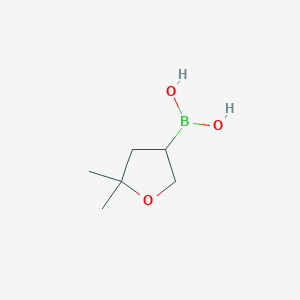
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C6H13BO3. It is a boronic acid derivative that features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid typically involves the reaction of 5,5-dimethyltetrahydrofuran with a boron-containing reagent. One common method is the hydroboration of 5,5-dimethyltetrahydrofuran with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group and the stability of the palladium complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which provides additional steric and electronic properties compared to simpler boronic acids. This uniqueness allows it to participate in specific reactions and form products that may not be easily accessible with other boronic acids .
Propriétés
Formule moléculaire |
C6H13BO3 |
|---|---|
Poids moléculaire |
143.98 g/mol |
Nom IUPAC |
(5,5-dimethyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3 |
Clé InChI |
OGQRBODSULSNRN-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC(OC1)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



